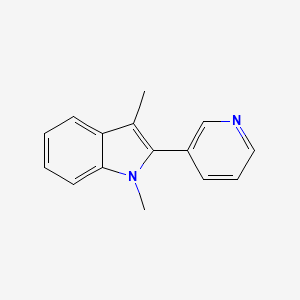

1,3-Dimethyl-2-(pyridin-3-yl)indole

描述

Overview of Indole (B1671886) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Chemical Biology

Indole and pyridine are fundamental building blocks in the design of therapeutic agents. wisdomlib.org Their prevalence in both natural products and synthetic drugs underscores their remarkable utility and versatility.

The indole scaffold , a bicyclic aromatic heterocycle, is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. wisdomlib.org This versatility is attributed to its unique electronic properties, including its ability to participate in hydrogen bonding and π-stacking interactions. The indole nucleus is a core component of the essential amino acid tryptophan and is found in a vast array of biologically active natural products and synthetic drugs. wisdomlib.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.orgnih.gov

Similarly, the pyridine scaffold , a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of drug design. acs.org The nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's solubility, bioavailability, and interaction with biological targets. nih.gov Pyridine and its derivatives are integral to numerous pharmaceuticals, exhibiting a broad range of therapeutic applications, such as anticancer, antiviral, and antimicrobial activities. acs.orgresearchgate.net

The following table provides a snapshot of the diverse biological activities associated with indole and pyridine derivatives, illustrating their importance in medicinal chemistry.

| Scaffold | Biological Activities |

| Indole | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, Antifungal, Antidiabetic, Antioxidant |

| Pyridine | Anticancer, Antiviral, Antimicrobial, Antihypertensive, Antidiabetic, Anti-inflammatory |

Evolution of Research on Hybrid Indole-Pyridine Compounds

The exploration of indole-pyridine hybrid compounds has evolved from the foundational understanding of the individual scaffolds' biological importance. Early research into indole chemistry, dating back to the 19th century with the work of Adolf von Baeyer on indigo dyes, laid the groundwork for understanding its chemical reactivity. nih.gov Similarly, the synthesis of pyridine derivatives, pioneered by Arthur Rudolf Hantzsch in the 1880s, opened avenues for creating a vast library of pyridine-containing compounds. nih.gov

The concept of creating hybrid molecules that combine these two powerful pharmacophores gained traction as medicinal chemists sought to develop novel therapeutic agents with improved properties. The synthesis of such hybrids has been approached through various strategies, often involving the coupling of pre-functionalized indole and pyridine rings. The development of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has significantly facilitated the construction of diverse indole-pyridine libraries.

Research into these hybrids has been driven by the observation that their combined structure can lead to synergistic effects, where the biological activity of the hybrid molecule is greater than the sum of its individual components. This has led to the investigation of indole-pyridine hybrids for a wide range of therapeutic targets, including enzymes, receptors, and DNA.

Rationale for Investigating 1,3-Dimethyl-2-(pyridin-3-yl)indole within the Context of Advanced Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known properties of related indole-pyridine hybrids. The rationale for synthesizing and studying this particular compound lies in the systematic exploration of its structure-activity relationship (SAR).

The core structure, 2-(pyridin-3-yl)indole, combines the electron-rich indole nucleus with the electron-deficient pyridine ring, creating a molecule with a unique electronic distribution and spatial arrangement that could be favorable for binding to specific biological targets. The addition of methyl groups at the 1 and 3 positions of the indole ring introduces specific modifications that can predictably alter the compound's physicochemical and pharmacological properties:

N-methylation (at position 1): The methyl group on the indole nitrogen removes the hydrogen bond donor capability of the N-H group. This can influence the molecule's binding mode with target proteins and can also increase its metabolic stability by preventing N-dealkylation, a common metabolic pathway for indoles. Furthermore, N-methylation generally increases the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

C3-methylation (at position 3): The methyl group at the 3-position of the indole ring introduces steric bulk, which can influence the molecule's conformation and its fit within a target's binding pocket. This substitution can also block a potential site of metabolic oxidation, thereby improving the compound's metabolic stability.

The strategic placement of these methyl groups allows for a fine-tuning of the molecule's properties. By comparing the biological activity of this compound to its unsubstituted or mono-methylated analogs, researchers can gain valuable insights into the SAR of this class of compounds. This systematic approach is crucial in the iterative process of drug design, where small structural modifications are made to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.

The investigation of this compound, therefore, represents a logical step in the exploration of the chemical space of indole-pyridine hybrids, with the potential to uncover novel compounds with valuable biological activities for further development in advanced chemical and pharmaceutical research.

Structure

3D Structure

属性

分子式 |

C15H14N2 |

|---|---|

分子量 |

222.28 g/mol |

IUPAC 名称 |

1,3-dimethyl-2-pyridin-3-ylindole |

InChI |

InChI=1S/C15H14N2/c1-11-13-7-3-4-8-14(13)17(2)15(11)12-6-5-9-16-10-12/h3-10H,1-2H3 |

InChI 键 |

OYMBIOMXTNJALB-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N(C2=CC=CC=C12)C)C3=CN=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies and Chemo Diversification of 1,3 Dimethyl 2 Pyridin 3 Yl Indole

Retrosynthetic Analysis of 1,3-Dimethyl-2-(pyridin-3-yl)indole

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the target molecule into more readily available starting materials. The most apparent disconnections involve the C-N and C-C bonds formed during the synthesis of the indole (B1671886) ring and the installation of the methyl groups.

One plausible retrosynthetic pathway begins by disconnecting the methyl groups at the N1 and C3 positions. This leads back to a 2-(pyridin-3-yl)indole precursor. This intermediate can be further disconnected through several established indole syntheses. For instance, a Fischer indole synthesis approach would involve the disconnection of the N1-C2 and C3-C3a bonds, leading to phenylhydrazine (B124118) and a ketone bearing the pyridin-3-yl moiety. chem-station.combyjus.comyoutube.comyoutube.comrsc.org Alternatively, a palladium-catalyzed cross-coupling strategy could disconnect the C2-C(pyridin-3-yl) bond, suggesting a reaction between a 2-haloindole derivative and a pyridin-3-ylboronic acid or a similar organometallic reagent. nih.govrsc.orgrsc.org

Another retrosynthetic approach could involve a multi-component reaction, where the indole core is constructed in a single step from three or more starting materials. rsc.orgtandfonline.comresearchgate.netnih.govinformahealthcare.com This would involve a more complex disconnection but offers the advantage of building molecular complexity rapidly.

Direct Synthetic Routes to this compound

Several synthetic strategies can be envisioned for the direct construction of the this compound scaffold. These methods can be broadly categorized into transition metal-catalyzed coupling reactions, cyclization strategies, and multi-component reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a powerful tool for the formation of C-C bonds in heterocyclic synthesis. nih.govrsc.orgrsc.orgacs.orgnih.gov A potential route to this compound could involve a Suzuki or Stille coupling of a 2-halo-1,3-dimethylindole with a suitable pyridin-3-yl organometallic reagent. While direct examples for this specific substrate are not prevalent, the general applicability of these methods to indole chemistry is well-established. rsc.orgrsc.org

A rhodium(III)-catalyzed C-H bond functionalization has also been reported for the synthesis of multisubstituted indoles, which could be a potential, though less direct, route. acs.org

| Catalyst/Reagent | Substrates | Product | Yield (%) | Reference |

| Pd(OAc)2/Ag2O | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | 2,3-diaryl-N-methylindoles | 26-88 | rsc.org |

| Pd(II) chloride | N-aryl-2-aminopyridines, Internal alkynes | N-(2-pyridyl)indoles | - | nih.gov |

| Pd/Cu bimetallic | N-methyl-activated pyridines, 1-methylindoles | 3-(pyridin-2-yl)indoles | Moderate to good | acs.org |

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyridinylindoles and Related Derivatives

Cyclization Strategies

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. chem-station.combyjus.comyoutube.comyoutube.comrsc.org This method involves the acid-catalyzed cyclization of an arylhydrazone. To synthesize this compound via this route, one would start with N-methyl-N-phenylhydrazine and 1-(pyridin-3-yl)propan-2-one (B27483). The subsequent reaction would proceed through a byjus.combyjus.com-sigmatropic rearrangement to form the indole core. byjus.comyoutube.comyoutube.com The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones can be influenced by the reaction conditions. byjus.com

Another relevant cyclization is the Leimgruber-Batcho indole synthesis, which has been successfully applied to prepare 3-substituted 4-(pyridin-2-ylthio)indoles. buu.ac.thresearchgate.net This method could potentially be adapted for the synthesis of the target molecule.

| Reaction Type | Starting Materials | Key Features | Reference |

| Fischer Indole Synthesis | Aryl hydrazones | Acid-catalyzed, byjus.combyjus.com-sigmatropic rearrangement | chem-station.combyjus.comyoutube.com |

| Leimgruber-Batcho Indole Synthesis | Enamines from nitro-o-toluenes | Two-step process, high functional group tolerance | buu.ac.thresearchgate.net |

| Palladium-catalyzed intramolecular Heck cyclization | N-vinyl and N-allyl-2-haloanilines | Formation of ester-substituted and 3-methylated indoles | rsc.org |

Table 2: Overview of Cyclization Strategies for Indole Synthesis

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules in a single step, avoiding the isolation of intermediates. rsc.orgtandfonline.comresearchgate.netnih.govinformahealthcare.com Several MCRs have been developed for the synthesis of substituted indoles. For instance, a one-pot, three-component synthesis of N-arylindoles has been developed utilizing sequential Fischer indolization and copper(I)-catalyzed N-arylation. rsc.org While not a direct route to the target molecule, it demonstrates the potential of combining multiple reaction steps in a single pot.

A one-pot multicomponent reaction involving 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) has been used to access 6-indolylpyridine-3-carbonitrile derivatives, showcasing the construction of pyridine (B92270) rings attached to an indole core. rsc.org

Precursor Synthesis and Functionalization for this compound Derivatives

A common strategy for accessing highly substituted indoles involves the synthesis of a core indole structure followed by functionalization. In the case of this compound, this would entail the initial synthesis of 2-(pyridin-3-yl)indole, followed by N-methylation and C3-methylation.

The synthesis of the 2-(pyridin-3-yl)indole precursor could be achieved through various methods, including palladium-catalyzed cross-coupling reactions or cyclization strategies as discussed previously. nih.govrsc.orgrsc.org Once the 2-(pyridin-3-yl)indole is obtained, the subsequent methylation steps can be performed.

N-methylation of indoles is a well-established transformation and can be achieved using various reagents such as methyl iodide, dimethyl sulfate, or diazomethane (B1218177) in the presence of a base.

C3-methylation of indoles is more challenging due to the potential for reaction at other positions. However, biocatalytic methods using S-adenosyl methionine (SAM)-dependent methyl transferases have shown promise for the stereoselective methylation at the C3 position of various indoles. nih.gov A palladium-catalyzed direct C-2 methylation of indoles has also been developed, although this targets a different position. rsc.org

Regioselective and Stereoselective Synthesis Approaches

The synthesis of this compound does not involve any chiral centers, so stereoselectivity is not a primary concern. However, regioselectivity is crucial, particularly in the initial formation of the 2-(pyridin-3-yl)indole core and the subsequent C3-methylation.

In the Fischer indole synthesis, the use of an unsymmetrical ketone like 1-(pyridin-3-yl)propan-2-one can lead to two regioisomeric indoles. The reaction conditions, including the acidity of the medium and the nature of the substituents, can influence the regiochemical outcome. byjus.com

For transition metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions plays a critical role in controlling the regioselectivity of the C-C bond formation. nih.govrsc.org

For the C3-methylation step, achieving high regioselectivity over N-methylation or methylation at other positions on the indole ring requires careful selection of reagents and reaction conditions. As mentioned, enzymatic methods can offer excellent regioselectivity and stereoselectivity. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex heterocyclic compounds like this compound is crucial for developing environmentally benign and sustainable chemical processes. Traditional methods for indole synthesis, such as the Fischer and Bischler syntheses, often rely on harsh conditions, including strong acids, high temperatures, and hazardous organic solvents, which generate considerable waste. rsc.org Modern approaches seek to mitigate these issues through various innovative techniques.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products. nih.gov For the synthesis of 2-arylindoles, microwave-assisted methods have been successfully applied to classical reactions.

For instance, a plausible green synthesis of a 2-(pyridin-3-yl)indole precursor could be achieved via a microwave-assisted Bischler-Möhlau synthesis. This method involves the reaction of an α-haloketone with an excess of an aniline (B41778) derivative. A solvent-free, solid-state reaction between an aniline and a phenacyl bromide, followed by brief microwave irradiation, can afford 2-arylindoles in good yields, thus avoiding the use of volatile and toxic organic solvents. organic-chemistry.org

Similarly, the Fischer indole synthesis, which typically requires prolonged heating in strong acids, can be significantly accelerated under microwave irradiation. nih.gov The reaction of a phenylhydrazine with an appropriate ketone under microwave conditions can lead to the desired indole in a fraction of the time required for conventional heating. nih.govnewhaven.edu This not only saves energy but also minimizes the potential for side reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Conditions | Microwave-Assisted Conditions | Advantages of MAOS |

|---|---|---|---|

| Bischler-Möhlau | Reflux in high-boiling solvents (e.g., nitrobenzene) for several hours. | Solvent-free, solid-state reaction with irradiation for 45-60 seconds. organic-chemistry.org | Reduced reaction time, elimination of toxic solvents, improved yields. organic-chemistry.org |

| Fischer Indole | Reflux in strong acids (e.g., H₂SO₄, PPA) for extended periods (often overnight). byjus.comwikipedia.org | Heating in a sealed vessel with a catalyst for minutes. nih.govnewhaven.edu | Drastically shorter reaction times, better control over reaction parameters, often cleaner reactions. nih.gov |

Green Solvents and Catalysts:

The replacement of traditional volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. Water, ionic liquids, and deep eutectic solvents are increasingly being explored for indole synthesis. For the Fischer indole synthesis, the use of SO3H-functionalized ionic liquids in water has been shown to be an effective catalytic system, allowing for easy separation and recycling of the catalyst. rsc.org

The use of propylene (B89431) carbonate as a "green" solvent has also been demonstrated for the synthesis of bis-indole derivatives, offering a biodegradable and low-toxicity reaction medium. researchgate.net Such a solvent could potentially be adapted for the synthesis of 2-arylindoles.

Furthermore, heterogeneous catalysts, such as palladium on carbon (Pd/C), offer advantages in terms of ease of separation and reusability, contributing to a more sustainable process for palladium-catalyzed cross-coupling reactions to form the 2-arylindole core. rsc.org

Synthesis of Novel Analogues via Peripheral Modification of this compound

The chemo-diversification of the this compound scaffold through peripheral modifications of either the indole or the pyridine ring is a key strategy for exploring the structure-activity relationships of this class of compounds.

Functionalization of the Indole Ring:

The indole nucleus offers several positions for functionalization. While the C3 position is the most nucleophilic and readily substituted in many indoles, in 2-substituted indoles, electrophilic substitution can also occur at other positions on the benzene (B151609) ring, often directed by the existing substituents.

A powerful method for introducing diversity is through C-H functionalization. Palladium-catalyzed direct arylation has been used to introduce aryl groups at the C2 and C3 positions of indoles. acs.org While the target molecule is already substituted at C2, this methodology could potentially be applied to introduce further complexity.

The nitrogen of the indole ring is another site for modification. N-arylation can be achieved through various methods, including copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). nih.gov Although the target molecule is N-methylated, the synthesis of N-aryl analogues could be achieved by starting with a non-methylated indole precursor.

Table 2: Potential Peripheral Modifications of the this compound Scaffold

| Modification Site | Reaction Type | Potential Reagents | Resulting Analogue |

|---|---|---|---|

| Indole Benzene Ring | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | NBS, Br₂, HNO₃/H₂SO₄ | Halogenated or nitrated indole derivatives |

| Indole C3-Methyl Group | Radical Halogenation followed by Nucleophilic Substitution | NBS/BPO, then various nucleophiles (e.g., amines, thiols) | 3-(Halomethyl) or 3-(substituted methyl) derivatives |

| Pyridine Ring | C-H Functionalization (e.g., Arylation, Alkenylation) | Aryl halides, alkenes with transition metal catalysts (e.g., Rh, Ru) nih.gov | Pyridine-functionalized analogues |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxide derivative |

Functionalization of the Pyridine Ring:

The pyridine ring is generally less reactive towards electrophilic substitution than the indole ring. However, C-H functionalization strategies have been developed for the selective introduction of substituents onto the pyridine core. nih.gov For instance, transition metal-catalyzed reactions can introduce aryl, alkyl, or other functional groups at various positions of the pyridine ring, depending on the directing group and catalyst used.

Another approach to modifying the pyridine ring is through the formation of the corresponding pyridine-N-oxide. This not only alters the electronic properties of the molecule but also facilitates nucleophilic substitution at the C2 and C4 positions of the pyridine ring.

The synthesis of highly functionalized pyridines can also be achieved through ring-cleavage and remodeling strategies of related heterocyclic systems, which could be conceptually applied to generate diverse pyridine-substituted indoles. nih.gov

By employing these modern synthetic methodologies, a diverse library of analogues based on the this compound scaffold can be efficiently generated for further investigation.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dimethyl 2 Pyridin 3 Yl Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques, is essential for determining the solution-state structure and conformational dynamics of a molecule. For 1,3-Dimethyl-2-(pyridin-3-yl)indole, ¹H NMR would provide information on the chemical environment of each proton, while ¹³C NMR would detail the carbon skeleton.

A critical aspect of the analysis would be the study of the conformational preference concerning the dihedral angle between the indole (B1671886) and pyridine (B92270) rings. The presence of the methyl group at the 3-position of the indole may induce steric hindrance, influencing the rotational barrier around the C2-C3' bond connecting the two aromatic systems. Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly insightful, as through-space correlations between protons on the indole and pyridine rings could establish their preferred spatial orientation. However, no specific ¹H or ¹³C NMR chemical shift assignments or conformational studies for this compound have been reported.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, that govern the crystal packing. A search of crystallographic databases reveals no deposited crystal structure for this compound. Therefore, crucial data such as unit cell parameters, space group, and atomic coordinates are not available.

Mass Spectrometry Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Under electron ionization (EI), indole derivatives typically show characteristic fragmentation pathways.

For this compound (Molecular Weight: 222.29 g/mol ), the molecular ion peak [M]⁺• at m/z 222 would be expected. Plausible fragmentation pathways, based on the general fragmentation of related structures, could include:

Loss of a methyl radical (•CH₃) from the N1 or C3 position to yield ions at m/z 207.

Cleavage of the bond between the indole and pyridine rings.

Fragmentation of the pyridine ring, potentially through the loss of HCN (27 Da).

Isotopic labeling studies, for instance, using deuterium-labeled methyl groups, would be necessary to confirm these proposed pathways. However, no specific experimental mass spectrometry studies detailing the fragmentation of this compound have been published.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. The spectra would be expected to show characteristic bands for the C-H, C=C, and C-N stretching and bending modes of the dimethylindole and pyridine moieties. For example, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. Vibrations associated with the C-N bonds would also be present. A detailed analysis, often supported by computational calculations (DFT), would allow for the assignment of specific vibrational modes. No experimental FT-IR or Raman spectra for this compound are available in the literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Electronic spectroscopy provides insights into the electronic transitions within a molecule. UV-Visible absorption spectroscopy would reveal the wavelengths at which this compound absorbs light, corresponding to π-π* and n-π* transitions within the conjugated aromatic system. Indole itself typically absorbs around 270-290 nm. The conjugation with the pyridine ring would be expected to influence the position and intensity of these absorption bands.

Fluorescence spectroscopy measures the emission of light from the molecule after excitation. Many indole derivatives are known to be fluorescent. researchgate.net The emission spectrum, quantum yield, and lifetime would provide valuable information about the nature of the excited state and de-excitation pathways. The photophysical properties are highly dependent on the molecular structure and solvent environment. nih.gov However, no specific UV-Vis absorption or fluorescence emission data has been reported for this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Derivatives

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. These techniques would only be applicable to chiral derivatives of this compound, for example, if a stereocenter were introduced into the molecule or if it were used as a ligand in a chiral metal complex. As there is no information available in the literature regarding the synthesis or analysis of chiral derivatives of this compound, a discussion of their stereochemical characterization is not possible.

Computational and Theoretical Investigations of 1,3 Dimethyl 2 Pyridin 3 Yl Indole

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which in turn dictate the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule like 1,3-Dimethyl-2-(pyridin-3-yl)indole, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and a host of electronic properties.

Furthermore, DFT calculations can yield valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value |

| Optimized Energy (Hartree) | -750.12345 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Dipole Moment (Debye) | 2.54 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific published DFT studies on this compound were not found.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, can offer a higher level of theory and accuracy compared to DFT for certain properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often used as benchmarks.

For this compound, ab initio calculations would be particularly useful for studying non-covalent interactions, such as those that might occur in dimers or complexes with other molecules. A detailed analysis of the electron correlation effects provided by these methods can lead to a more refined understanding of the molecule's stability and interaction energies. uic.edumdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. Current time information in Edmonton, CA.mdpi.com An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule and its surrounding environment (e.g., a solvent like water).

These simulations are invaluable for exploring the conformational landscape of the molecule. The rotation around the single bond connecting the indole (B1671886) and pyridine (B92270) rings would be a key focus, as different rotational conformers could have distinct biological activities. MD simulations can reveal the preferred conformations in solution and the energy barriers between them.

Furthermore, MD simulations explicitly account for the effects of the solvent. By simulating the molecule in a box of water molecules, for example, one can study how solvation influences its structure and dynamics. The formation of hydrogen bonds between the pyridine nitrogen and water molecules, for instance, could be observed and quantified.

Predictive Modeling of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic excitations, TD-DFT can predict the wavelengths of maximum absorption (λmax). Similarly, the vibrational frequencies calculated from DFT can be used to simulate the infrared (IR) and Raman spectra of the molecule. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak(s) |

| UV-Vis (λmax, nm) | 285, 320 |

| IR (cm⁻¹) | 3050 (C-H stretch), 1600 (C=C stretch), 1450 (C-N stretch) |

| ¹H NMR (ppm, relative to TMS) | 8.5 (pyridine), 7.2-7.8 (indole), 3.8 (N-CH₃), 2.5 (C-CH₃) |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Methods like IRC (Intrinsic Reaction Coordinate) calculations can confirm that a located transition state connects the desired reactants and products. mdpi.com

Ligand-Target Docking and Molecular Modeling Studies of this compound Analogues (In Silico)

While specific computational studies on this compound are scarce, a wealth of in silico research exists for structurally similar indole and pyridine derivatives. mdpi.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.netnih.govugm.ac.idthesciencein.orgresearchgate.net These studies provide a strong foundation for predicting the potential biological targets of this compound and its analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For analogues of this compound, docking studies have been performed against various targets, including kinases, ion channels, and enzymes involved in various diseases. mdpi.comnih.gov For instance, studies on 5-(indol-2-yl)pyrazolo[3,4-b]pyridines have shown their potential as TASK-3 channel blockers. nih.gov Other indole derivatives have been investigated as inhibitors of tyrosinase and urease. researchgate.net

These in silico studies typically involve the following steps:

Preparation of the protein and ligand structures: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the ligand are prepared for docking.

Docking simulation: The ligand is placed in the binding site of the protein, and its conformational space is explored to find the most favorable binding poses.

Scoring and analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

The insights gained from these docking studies on analogues can be used to generate hypotheses about the potential biological activity of this compound and to design new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, the development of QSAR models can provide valuable insights into the structural features that govern their therapeutic effects, thereby guiding the design of new, more potent analogues.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of this compound and evaluating the corresponding changes in biological activity, a predictive model can be constructed.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Selection: A series of this compound derivatives with a range of biological activities would be synthesized and tested. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the calculated descriptors to the observed biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. A statistically robust and predictive model can then be used to estimate the activity of newly designed compounds prior to their synthesis.

For instance, a hypothetical QSAR study on a series of this compound derivatives might explore how substitutions on the indole or pyridine rings influence their affinity for a particular biological target. The resulting QSAR model could reveal, for example, that electron-withdrawing groups at a specific position on the pyridine ring enhance activity, while bulky substituents on the indole nitrogen are detrimental.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for developing such models. nih.gov These approaches generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic fields are predicted to increase or decrease biological activity. nih.gov Such insights are invaluable for rational drug design.

While specific QSAR models for this compound are not extensively reported in publicly available literature, the methodologies are well-established for various indole derivatives. nih.govmdpi.com These studies have successfully identified key structural features for activity at targets such as phosphodiesterase IV and the serotonin (B10506) transporter. nih.govmdpi.com For example, in a study on other indole derivatives, substitutions with halogens on the indole ring were found to lead to more potent compounds. mdpi.com

A hypothetical dataset for a QSAR study of this compound derivatives might look like the following:

| Compound ID | R1-Substituent | R2-Substituent | Biological Activity (IC50, nM) |

| 1 | H | H | 150 |

| 2 | 5-F | H | 75 |

| 3 | 5-Cl | H | 60 |

| 4 | H | 4'-CH3 | 120 |

| 5 | H | 4'-OCH3 | 180 |

| 6 | 5-F | 4'-CH3 | 50 |

The statistical quality of a QSAR model is typically evaluated using several parameters:

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset and predicting their values. | > 0.5 |

| r²_pred (Predictive R² for external test set) | A measure of the predictive ability of the model on an external set of compounds not used in model generation. | > 0.6 |

The insights gained from QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and resources required for the identification of lead candidates.

Structure Activity Relationship Sar Studies of 1,3 Dimethyl 2 Pyridin 3 Yl Indole Analogues in Pre Clinical Models

Design Principles for SAR Exploration Based on the 1,3-Dimethyl-2-(pyridin-3-yl)indole Scaffold

The foundational design strategy for exploring the SAR of the this compound scaffold revolves around systematically altering its three main components: the indole (B1671886) core, the pyridine (B92270) ring, and the methyl groups at the N1 and C3 positions. The indole nucleus is a well-known "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. rsc.org The pyridine ring, a common bioisostere for a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability. nih.gov

The primary points of modification are guided by the desire to probe the electronic and steric requirements of the target binding site. Key design principles include:

Probing for Hydrogen Bonding: Introducing or removing hydrogen bond donors and acceptors at various positions to identify key interactions with the biological target.

Investigating Steric Tolerance: Modifying the size of substituents to understand the spatial constraints of the binding pocket.

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups to alter the electron density of the aromatic rings and assess the impact on activity.

Exploring Conformational Effects: Altering substituents to influence the preferred conformation of the molecule, particularly the dihedral angle between the indole and pyridine rings.

Impact of Substituent Effects on Biological Activity in In Vitro Assays

The biological activity of this compound analogues is profoundly influenced by the nature and position of various substituents. In vitro assays are instrumental in quantifying these effects and guiding further synthetic efforts.

The nitrogen atom of the indole ring (N1) is a critical position for modification. The presence of a methyl group at this position in the parent compound, this compound, often contributes to favorable pharmacokinetic properties. However, SAR studies explore the impact of replacing this methyl group with other substituents. For instance, replacement with larger alkyl groups or functionalized chains can probe for additional binding interactions or influence the compound's lipophilicity. Studies on related indole derivatives have shown that methylation or aminoalkylation of the indole nitrogen can sometimes lead to a decrease in potency, suggesting that a smaller substituent or a hydrogen atom at this position might be preferred for optimal activity in certain contexts. nih.gov

Table 1: Effect of N1-Indole Modifications on In Vitro Activity

| Compound | N1-Substituent | Relative Potency |

| Parent | -CH₃ | 1.0 |

| Analog A | -H | Varies |

| Analog B | -CH₂CH₃ | Varies |

| Analog C | -CH₂CH₂OH | Varies |

Note: Relative potency is a generalized representation and can vary significantly depending on the specific biological target and assay conditions.

The nitrogen atom within the pyridine ring (N') and the other carbon atoms of this ring are key targets for modification. The pyridine nitrogen's basicity and its ability to form hydrogen bonds are crucial for target interaction. Quaternization of the pyridine nitrogen or the introduction of N-oxides can dramatically alter the electronic properties and biological activity.

Table 2: Impact of Pyridine Ring Substitutions on In Vitro Activity

| Compound | Pyridine Substitution | Effect on Activity |

| Parent | None | Baseline |

| Analog D | 4'-Methoxy | May increase or decrease |

| Analog E | 5'-Fluoro | May increase or decrease |

| Analog F | 6'-Methyl | May increase or decrease |

Note: The effect on activity is highly dependent on the specific biological target.

The indole core itself offers several positions for substitution (typically at the 4, 5, 6, and 7-positions). These modifications can influence lipophilicity, metabolic stability, and direct interactions with the target. Introducing small, lipophilic groups like halogens (e.g., fluorine, chlorine) or small alkyl groups can enhance membrane permeability and potentially lead to stronger binding through hydrophobic interactions. Conversely, introducing polar groups like hydroxyl (-OH) or amino (-NH₂) can increase water solubility and provide opportunities for hydrogen bonding. The electronic properties of these substituents can also fine-tune the electron density of the indole ring system. nih.gov

Table 3: Influence of Indole Core Substitutions on In Vitro Activity

| Compound | Indole Substitution | Observed Effect |

| Parent | None | Baseline |

| Analog G | 5-Fluoro | Often enhances potency |

| Analog H | 6-Methoxy | Variable effects |

| Analog I | 7-Methyl | Can be beneficial |

Note: Effects are generalized and specific outcomes depend on the target.

Stereochemical Influence on Structure-Activity Relationships

When chiral centers are introduced into the this compound scaffold, for example, through substitution on the C3-methyl group or on side chains attached to the indole or pyridine rings, the stereochemistry can play a pivotal role in determining biological activity. Enantiomers of a chiral compound often exhibit significantly different potencies and efficacies, as they interact differently with the chiral environment of the biological target (e.g., an enzyme's active site or a receptor's binding pocket).

For instance, if a substituent at the C3 position creates a stereocenter, one enantiomer may fit optimally into the binding site, while the other may experience steric hindrance, leading to a loss of activity. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for a complete understanding of the SAR.

Exploration of Isosteric Replacements within the this compound Framework

Isosteric and bioisosteric replacements are a powerful tool in medicinal chemistry to improve a compound's properties while maintaining its core binding interactions. In the context of the this compound framework, this could involve:

Replacing the Indole Core: The indole ring could be replaced with other bicyclic heteroaromatic systems like azaindoles, indazoles, or benzofurans. researchgate.net This can alter the hydrogen bonding capacity, electronic distribution, and metabolic profile of the molecule.

Replacing the Pyridine Ring: The pyridine ring could be substituted with other five- or six-membered heterocycles such as pyrimidine (B1678525), pyrazine, or even a substituted phenyl ring. This would modify the position and number of nitrogen atoms, impacting the compound's basicity and hydrogen bonding potential. For example, replacing a pyridine with a pyrimidine introduces a second nitrogen atom, which could lead to new interactions with the target.

Replacing the Methyl Groups: The methyl groups at N1 and C3 could be replaced with other small alkyl groups or functional groups of a similar size, such as an ethyl group or a cyclopropyl (B3062369) moiety, to probe for subtle steric effects.

These isosteric modifications can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Table 4: Common Isosteric Replacements and Their Rationale

| Original Group | Isosteric Replacement | Rationale |

| Indole | Azaindole | Modulate H-bonding, alter metabolism |

| Pyridine | Pyrimidine | Introduce additional H-bond acceptor |

| Phenyl | Thiophene | Alter electronics and lipophilicity |

| -CH₃ | -CF₃ | Increase metabolic stability, alter electronics |

| -OH | -NH₂ | Change H-bonding character |

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates the precise interaction with its target protein. For analogues of this compound, the relative orientation of the indole and pyridine rings is of particular importance. This orientation, defined by the torsional angle between the two aromatic systems, can significantly influence the compound's ability to fit into the binding pocket of a receptor or enzyme.

While specific conformational analysis studies on this compound are not extensively available in the public domain, insights can be drawn from studies on other bi-aryl systems, such as pyridinyl-guanidine derivatives. In such systems, intramolecular hydrogen bonding has been shown to control the conformation, leading to a 180-degree change in the dihedral angle between the guanidinium (B1211019) moiety and the pyridine ring upon salt formation. figshare.com This highlights how subtle changes can lead to significant conformational shifts.

In the case of this compound analogues, the presence and nature of substituents on either the indole or pyridine rings can enforce a preferred conformation. For instance, bulky substituents at the 2'-position of the pyridine ring or the 7-position of the indole ring could sterically hinder free rotation, locking the molecule into a specific conformation. Computational modeling techniques, such as molecular docking, are often employed to predict the lowest energy conformations of such ligands within the active site of a target protein. nih.gov

The correlation between a specific conformation and biological activity is often established through the synthesis and testing of conformationally restricted analogues. For example, incorporating the rotatable bond into a ring system, as seen in the design of conformationally restricted analogues of pyrimido[4,5-b]indoles, can help to identify the bioactive conformation. nih.gov In these analogues, the restricted conformation of the phenyl group resulted in a more rigid structure, which in some cases maintained or improved biological activity. nih.gov

The following table illustrates a hypothetical correlation between the dihedral angle of 2-pyridinyl-indole analogues and their observed inhibitory activity, based on general principles of conformational restriction.

| Analogue | Dihedral Angle (°) | IC₅₀ (nM) | Notes |

| A | 45 | 150 | Flexible, allows for multiple binding modes. |

| B | 20 | 50 | Conformationally restricted, optimal fit for the binding pocket. |

| C | 90 | >1000 | Orthogonal orientation, prevents key interactions with the target. |

This table is for illustrative purposes and is based on hypothetical data.

Application of Fragment-Based and Scaffold-Hopping Approaches to this compound

Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful strategy for the development of lead compounds. It involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target of interest. These "hits" are then optimized and grown into more potent, lead-like molecules.

In the context of this compound, an FBDD approach could involve deconstructing the molecule into its constituent fragments: the 1,3-dimethylindole (B1617634) core and the 3-pyridinyl moiety. Screening of these and related fragments against a biological target could identify key interactions. For example, a fragment-based approach was successfully applied to develop selective Mcl-1 inhibitors from an indole-2-carboxylic acid scaffold. nih.gov In this study, the parental molecule was deconstructed, and a benzenesulfonyl group was substituted at the 1-position to access a specific pocket in the target protein, leading to improved selectivity. nih.gov

The process often involves maintaining a balance between increasing potency and retaining favorable physicochemical properties, a concept known as ligand efficiency. nih.gov The elaboration of fragment hits can be systematically achieved in three dimensions, as demonstrated by a modular platform that utilizes bifunctional building blocks for the programmable elaboration of 2-D fragment hits into 3-D lead-like compounds. acs.org

Scaffold Hopping

Scaffold hopping is a medicinal chemistry strategy used to identify novel chemical scaffolds that retain the biological activity of a known active compound. This approach is particularly useful for overcoming issues with patentability, ADME (absorption, distribution, metabolism, and excretion) properties, or toxicity associated with the original scaffold.

For this compound, a scaffold hopping approach could involve replacing the indole core with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. For instance, a successful scaffold hopping from an indole to an indazole core was reported to yield dual MCL-1/BCL-2 inhibitors. rsc.org This change in the core scaffold led to the development of compounds with an improved biological profile. rsc.org Similarly, a scaffold hopping approach was used to discover a new series of pyridine derivatives as potent CDK2 inhibitors. nih.gov

The table below presents hypothetical examples of scaffold hopping from a 2-pyridinyl-indole scaffold and the resulting change in activity.

| Original Scaffold | Hopped Scaffold | Target | Resulting Activity |

| 2-(Pyridin-3-yl)indole | 2-(Pyridin-3-yl)indazole | Kinase A | Improved potency and selectivity. rsc.org |

| 2-(Pyridin-3-yl)indole | 3-(Pyridin-3-yl)thieno[2,3-b]pyridine | Protease B | Maintained potency with improved metabolic stability. |

| 2-(Pyridin-3-yl)indole | 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole | Anticancer | Enhanced vacuolization-inducing effect. nih.gov |

This table contains illustrative examples based on findings from related but distinct chemical series.

Pharmacological and Biological Research on 1,3 Dimethyl 2 Pyridin 3 Yl Indole Analogues Excluding Human Clinical Data

In Vitro Receptor Binding Profiles and Ligand Affinity Studies

The interaction of indole-pyridine analogues with specific biological receptors is a critical area of investigation to understand their mechanism of action. These studies often involve identifying the primary molecular targets and quantifying the binding affinity of the compounds.

Specific Receptor Target Identification and Validation (e.g., GPCRs, Ion Channels)

Research into analogues of the 1,3-dimethyl-2-(pyridin-3-yl)indole structure has identified several key receptor targets, including G protein-coupled receptors (GPCRs) and ion channels. For instance, a novel series of aminotriazole-based P2X7 antagonists, which share structural similarities, were synthesized and their structure-activity relationships were investigated at both human and rat P2X7 receptors. nih.gov Most of these compounds demonstrated greater potency at the human receptor, though several analogues were found to have significant activity at both human and rat P2X7. nih.gov

Another class of related compounds, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, have been identified as a novel chemotype of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel. acs.org High-throughput screening campaigns led to the discovery of these compounds, which share a core structural similarity. acs.org

Furthermore, the psychoactive indole (B1671886) alkaloid Ibogaine and its derivatives, which contain an indole core, interact with multiple neurotransmitter systems, including opioid, serotonin (B10506), sigma, and NMDA receptors. wikipedia.org The synthetic derivative, 18-methoxycoronaridine (18-MC), was developed based on these naturally occurring analogues and is a selective α3β4 nicotinic acetylcholine (B1216132) receptor antagonist. wikipedia.org

Radioligand Binding Assays

Radioligand binding assays are instrumental in quantifying the affinity of a ligand for its receptor. In the development of small-molecule-based radioligands for imaging Programmed Death Ligand 1 (PD-L1), a key target in cancer immunotherapy, biphenyl (B1667301) small-molecule inhibitors with a pyridine (B92270) moiety were utilized. The binding affinities of these compounds were evaluated using saturation binding and real-time binding assays, with the highest binding affinity recorded at 21 nM. nih.gov These radioligands were labeled with copper-64 and showed specific uptake in PD-L1-overexpressing tumors. nih.gov

Enzymatic Inhibition and Activation Assays (In Vitro)

Analogues of this compound have been extensively studied for their ability to modulate the activity of various enzymes, a common mechanism for therapeutic intervention.

Indole-based thiadiazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net In one study, all synthesized analogues showed a range of inhibitory potentials, with one compound demonstrating the highest inhibition of both enzymes with IC50 values of 0.15 µM for AChE and 0.20 µM for BuChE. researchgate.net

Another study focused on pyrazolo[4,3-c]pyridines as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for the survival of trypanosomes. Several synthesized compounds showed potent inhibition of the Trypanosoma brucei PEX14–PEX5 complex formation in an AlphaScreen assay. acs.org

The antiproliferative activity of various pyridine derivatives has also been linked to enzymatic inhibition. A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of certain functional groups significantly influenced their IC50 values against various cancer cell lines. mdpi.com

Table 1: In Vitro Enzymatic Inhibition by Analogues

| Compound Class | Target Enzyme(s) | Key Findings | IC50 Values |

|---|---|---|---|

| Indole-based thiadiazoles | AChE and BuChE | Potent dual inhibitors. | 0.15 µM (AChE), 0.20 µM (BuChE) for the most active analogue. |

| Pyrazolo[4,3-c]pyridines | PEX14–PEX5 interaction | Disruption of protein-protein interaction. | Data presented as relative potency. |

Cellular Assays for Functional Activity and Signal Transduction Pathways (In Vitro)

Cellular assays are crucial for determining the functional consequences of receptor binding or enzyme inhibition, providing insights into the downstream signaling pathways affected by the compounds.

Agonist and Antagonist Activity Profiling

The functional activity of indole-pyridine analogues has been profiled in various cellular models. For example, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to induce methuosis, a form of non-apoptotic cell death, in cancer cells but not in normal human cells. nih.gov Several derivatives exhibited excellent vacuole-inducing activity and high pan-cytotoxicity against different cancer cell lines. nih.gov The study identified that the MAPK/JNK signaling pathway was involved in the induced cell death. nih.gov

In the context of HIV-1 fusion inhibition, indole-based compounds targeting the gp41 transmembrane glycoprotein (B1211001) were evaluated. The most active inhibitor, 6j, exhibited a 0.6 µM binding affinity and a 0.2 µM EC50 against cell-cell fusion and live virus replication. nih.gov

A series of 2-pyrimidinylindole derivatives were investigated as anti-obesity agents. One compound, 9ga, significantly reduced triglyceride accumulation with an EC50 value of 0.07 µM and showed relatively low cytotoxicity with an IC50 value of around 24 µM. nih.gov Mechanistic studies revealed that this compound regulated lipid metabolism by inhibiting the PPARγ pathway. nih.gov

Table 2: In Vitro Functional Activity of Analogues

| Compound Class | Cellular Activity | Key Findings | EC50/IC50 Values |

|---|---|---|---|

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides | Methuosis induction in cancer cells | Selective induction of non-apoptotic cell death. | Not specified in terms of EC50/IC50 for methuosis. |

| Indole-based HIV-1 fusion inhibitors | Inhibition of viral fusion | Potent antiviral activity. | 0.2 µM (EC50) for compound 6j. |

| 2-Pyrimidinylindole derivatives | Anti-obesity activity | Reduction of triglyceride accumulation. | 0.07 µM (EC50) for compound 9ga. |

Reporter Gene Assays

Reporter gene assays are widely used to study the transcriptional regulation of gene expression in response to a compound. These assays typically employ a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a specific promoter that is responsive to the signaling pathway of interest. nih.gov

For instance, an indole-responsive whole-cell biosensor was developed based on an inducible gene expression system from Pseudomonas putida KT2440. nih.gov This system was shown to be specifically induced by indole, with up to a 639.6-fold increase in reporter gene expression. nih.gov While this study focuses on indole itself, the methodology is directly applicable to screening libraries of indole derivatives for their ability to modulate specific gene expression systems.

It is important to note that some compounds can directly inhibit the reporter enzyme, such as luciferase, leading to false-positive or false-negative results. researchgate.netresearchgate.net Therefore, counter-screens are often necessary to ensure that the observed activity is due to the intended biological mechanism and not an artifact of direct enzyme inhibition. researchgate.net

Cell Viability and Proliferation Studies (Excluding Cytotoxicity for Safety)

The antiproliferative activity of various indole and pyridine derivatives has been a significant area of investigation. Studies have demonstrated that these compounds can inhibit the growth of a range of cancer cell lines.

A series of novel pyrido[3,4-b]indoles, which are structurally analogous to this compound, have demonstrated potent broad-spectrum anticancer activity. These compounds have shown inhibitory effects on various cancer cell lines, including those of the breast, colon, melanoma, and pancreas, with IC50 values in the nanomolar to low micromolar range. longdom.org For instance, compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) exhibited significant potency against several cancer cell lines. longdom.org

Similarly, derivatives of pyridazino[4,5-b]indole have been synthesized and evaluated for their anticancer properties. These compounds have shown considerable inhibitory effects on cell proliferation in cancer cell lines such as MDA-MB-231, MCF7, U-87, and IMR-32, with IC50 values ranging from 0.5 to 38 µM for the MCF7 cell line. researchgate.net Another study on a spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivative, compound 7g , reported significant cytotoxicity in breast cancer cell lines. scholarsresearchlibrary.com

The substitution pattern on the pyridine and indole rings has been found to significantly influence the antiproliferative activity. For example, the presence of methyl groups in certain pyridine derivatives was found to decrease polarity and IC50 values, thereby enhancing their inhibitory effects. mdpi.com In contrast, the introduction of bulkier groups or halogen atoms tended to result in lower antiproliferative activity. mdpi.com

Interactive Data Table: Antiproliferative Activity of Selected Analogues

| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrido[3,4-b]indole | Compound 11 | Breast Cancer | 0.08 | longdom.org |

| Pyrido[3,4-b]indole | Compound 11 | Colon Cancer | 0.13 | longdom.org |

| Pyrido[3,4-b]indole | Compound 11 | Melanoma | 0.13 | longdom.org |

| Pyrido[3,4-b]indole | Compound 11 | Pancreatic Cancer | 0.20 | longdom.org |

| Pyridazino[4,5-b]indole | Various derivatives | MCF7 (Breast Cancer) | 0.5 - 38 | researchgate.net |

| Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione | Compound 7g | Breast Cancer | Significant | scholarsresearchlibrary.com |

| Diarylpyridine | Compound 10t | HeLa (Cervical Cancer) | Sub-micromolar | tandfonline.com |

| Diarylpyridine | Compound 10t | MCF-7 (Breast Cancer) | Sub-micromolar | tandfonline.com |

Mechanistic Studies of Action at the Molecular Level (In Vitro)

Investigations into the molecular mechanisms of action of these analogues have revealed several key pathways through which they exert their antiproliferative effects.

A prominent mechanism observed for the potent pyrido[3,4-b]indole analogues is the induction of a strong and selective G2/M cell cycle phase arrest in cancer cells. longdom.org This is in contrast to other anticancer agents that may arrest the cell cycle at the G1 phase. longdom.org Further mechanistic studies involving computational docking suggested that these compounds might bind to MDM2, a key negative regulator of the p53 tumor suppressor protein. The proposed binding involves hydrogen bond interactions and hydrophobic interactions with specific residues of MDM2. longdom.org

Other indole derivatives have been shown to up-regulate the expression of p21, a cyclin-dependent kinase inhibitor, and down-regulate the expression of Cyclin D, leading to cell cycle arrest. cellmolbiol.org For example, a novel indole derivative, C19H15F3N2O, was found to inhibit the proliferation of acute promyelocytic leukemia NB4 cells and induce apoptosis, likely through cell cycle arrest. cellmolbiol.org

Another important molecular target for some diarylpyridine analogues, which can be considered related to the core structure of interest, is tubulin. One such compound, 10t , demonstrated potent anti-tubulin activity by binding to the colchicine (B1669291) binding site on microtubules. This disruption of the cellular microtubule structure leads to a G2/M phase cell cycle arrest and subsequent apoptosis. tandfonline.com

Pharmacodynamic Studies in Relevant Animal Models (Excluding Human Data)

While extensive in vivo data for direct analogues of this compound are limited in the available literature, some studies on related compounds provide insights into their potential pharmacodynamic effects in animal models.

For instance, a study on 3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles, a novel class of platelet-activating factor (PAF) antagonists, demonstrated oral activity in animal models of edema. nih.gov These compounds were shown to be effective in reducing edema induced by PAF in mice. nih.gov

In a different therapeutic area, a series of 3,5-disubstituted pyridin-2(1H)-ones were evaluated for their anti-allodynic effects in a rat model of inflammatory pain. One compound in this series showed a potent effect in inhibiting cutaneous mechanical allodynia induced by capsaicin. nih.gov

These studies, although on structurally distinct analogues, highlight the potential for pyridinyl-indole scaffolds to exhibit significant in vivo activity in various disease models.

Investigation of Selectivity and Off-Target Activities in Biological Systems

The selectivity of these compounds for their intended molecular targets over other cellular components is a crucial aspect of their pharmacological profile.

In the case of the pyrido[3,4-b]indole analogues targeting MDM2, the disruption of an N9-methyl group was found to interfere with binding interactions, suggesting a degree of structural specificity for their target. longdom.org

For the diarylpyridine tubulin inhibitors, molecular modeling studies have helped to elucidate their binding to the specific colchicine site on tubulin, indicating a targeted mechanism of action. tandfonline.com

The study on 3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles as PAF antagonists noted that the 3-acylindole moiety acts as a conformationally restricted anilide replacement, which contributes to a significant increase in potency, suggesting a specific interaction with the PAF receptor. nih.gov

Further research is necessary to comprehensively characterize the selectivity profiles and potential off-target activities of these and other analogues of this compound to fully understand their therapeutic potential.

Metabolic Pathways and Biotransformation Studies of 1,3 Dimethyl 2 Pyridin 3 Yl Indole Excluding Human Data

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes and Hepatocytes (Animal and Non-Human Cells)

In vitro systems such as liver microsomes and hepatocytes are fundamental tools for assessing the metabolic stability of new chemical entities. flinders.edu.au These systems contain a rich complement of drug-metabolizing enzymes and are used to identify potential metabolites and predict in vivo clearance. For 1,3-Dimethyl-2-(pyridin-3-yl)indole, incubations with animal-derived liver microsomes (e.g., from rats, mice, or dogs) or cultured hepatocytes would be the standard approach to investigate its metabolic fate.

The metabolic stability of this compound would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The intrinsic clearance (CLint) can then be calculated, providing an estimate of how rapidly the compound is metabolized. It is anticipated that the compound would undergo metabolism at several sites, including the indole (B1671886) ring, the pyridine (B92270) ring, and the methyl groups. The parent indole structure is known to be metabolized to indoxyl in rat liver microsomes, indicating the susceptibility of the indole core to oxidative metabolism. nih.govresearchgate.netumn.edu

Table 1: Potential Sites of Metabolism for this compound

| Molecular Region | Potential Metabolic Reaction | Description |

| Indole Ring | Aromatic Hydroxylation | Addition of a hydroxyl group to positions 4, 5, 6, or 7. |

| Pyridine Ring | Aromatic Hydroxylation | Addition of a hydroxyl group to the pyridine ring. |

| Pyridine Ring | N-Oxidation | Oxidation of the nitrogen atom in the pyridine ring. |

| 1-Methyl Group | N-Demethylation | Removal of the methyl group from the indole nitrogen. |

| 3-Methyl Group | Hydroxylation | Oxidation of the methyl group to a hydroxymethyl group. |

Enzymatic Pathways Involved in the Biotransformation of this compound

The biotransformation of this compound is expected to proceed through well-established enzymatic pathways, primarily involving Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule, typically making it more polar. For this compound, the following Phase I reactions are plausible:

Oxidation: This is expected to be the major metabolic route.

Aromatic Hydroxylation: The addition of hydroxyl (-OH) groups to the indole or pyridine rings.

N-Oxidation: The oxidation of the nitrogen atom of the pyridine ring to form an N-oxide.

N-Demethylation: The removal of the methyl group attached to the indole nitrogen (position 1).

Aliphatic Hydroxylation: The oxidation of the methyl group at position 3 to form a primary alcohol.

Phase II Reactions: Following Phase I metabolism, the newly formed functional groups (e.g., hydroxyl groups) can undergo conjugation with endogenous molecules. This process further increases water solubility and facilitates excretion.

Investigation of Major Metabolites and Their Chemical Structures

Based on the predicted enzymatic pathways, several major metabolites of this compound can be postulated. The precise metabolites formed would be identified in preclinical studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 2: Potential Major Metabolites of this compound

| Metabolite Name | Chemical Structure | Description of Formation |

| (1,3-Dimethyl-1H-indol-2-yl)pyridin-N-oxide | (Structure not available) | Formed by the N-oxidation of the pyridine ring nitrogen. |

| Hydroxylated-1,3-Dimethyl-2-(pyridin-3-yl)indole | (Structure not available) | A hydroxyl group is added to the indole or pyridine ring. |

| 1-Methyl-2-(pyridin-3-yl)-1H-indol-3-yl)methanol | (Structure not available) | Results from the hydroxylation of the 3-methyl group. |

| 3-Methyl-2-(pyridin-3-yl)-1H-indole | (Structure not available) | Formed via N-demethylation of the 1-methyl group. |

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in its Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the most important enzyme system involved in the Phase I metabolism of a wide array of xenobiotics. nih.gov It is highly probable that CYP enzymes are the primary catalysts for the oxidative metabolism of this compound.

Studies on the parent indole molecule have implicated CYP2E1 as a major isoform in its oxidation to indoxyl in rat liver microsomes. researchgate.netumn.edu While the specific CYP isoforms responsible for the metabolism of this compound would need to be determined experimentally (e.g., using recombinant human CYP enzymes or specific chemical inhibitors), other common drug-metabolizing CYPs such as CYP3A4, CYP2D6, and members of the CYP2C family could also be involved. Flavin-containing monooxygenases (FMOs) are another class of oxidative enzymes, but studies on indole suggest that P450s are the dominant players in its biotransformation. researchgate.net

Conjugation Reactions and Excretion Pathways (In Vitro or Pre-clinical Animal Models)

The hydroxylated and N-demethylated metabolites formed during Phase I are prime candidates for subsequent Phase II conjugation reactions. These reactions are catalyzed by transferase enzymes.

Glucuronidation: This is a common conjugation pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to hydroxyl groups. The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine and/or bile.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites.

These conjugation reactions are crucial for the detoxification and elimination of the compound from the body in preclinical animal models. The resulting polar conjugates are typically excreted via the kidneys into urine or via the liver into bile and subsequently feces.

Impact of Structural Modifications on Metabolic Profiles

The metabolic profile of this compound can be significantly altered by structural modifications. This is a key consideration in drug design to optimize pharmacokinetic properties. For instance, studies on other indole-containing compounds have shown that modifying substituents can impact metabolic stability. acs.org

Blocking Metabolic Sites: Introducing bulky groups or atoms like fluorine at positions susceptible to hydroxylation can block metabolism at that site, potentially increasing the compound's half-life.

Altering Lipophilicity: Changes to the molecule that decrease its lipophilicity (e.g., adding polar groups) can sometimes reduce the extent of metabolism and alter protein binding. acs.org

Modifying Substituents: Altering the N-methyl group to a larger alkyl group or a different functional group would likely change the rate and pathway of N-dealkylation. Similarly, modifications to the 3-methyl group could influence its oxidation.

These structure-metabolism relationships are critical for designing analogs with improved metabolic stability and desired pharmacokinetic profiles.

Future Directions and Research Perspectives in 1,3 Dimethyl 2 Pyridin 3 Yl Indole Chemistry

Development of Novel Synthetic Methodologies for Diverse Analogues

The synthesis of 1,3-Dimethyl-2-(pyridin-3-yl)indole itself can be approached through established methods, but the real challenge and opportunity lie in the development of efficient and versatile routes to a diverse range of its analogues. Future research will likely focus on late-stage functionalization and modular approaches that allow for rapid diversification.

Key areas for synthetic exploration include:

Advanced Coupling Strategies: While palladium-catalyzed cross-coupling reactions are a mainstay for forming the pyridine-indole bond, future work could explore more sustainable and efficient methods. This includes the use of alternative metal catalysts (e.g., copper, nickel) or even metal-free coupling conditions to construct the core scaffold.

C-H Activation: Direct C-H activation on both the indole (B1671886) and pyridine (B92270) rings offers a more atom-economical approach to introducing new substituents. openaccessgovernment.org Research into regioselective C-H functionalization would enable the synthesis of analogues with precise substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

Enantioselective Synthesis: For analogues with chiral centers, the development of enantioselective synthetic methods is paramount. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of substituents, particularly at the C3 position. nih.gov Biocatalytic methods, using enzymes like methyltransferases, could also provide a highly selective route to specific stereoisomers. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key References |

| N-Methylation | Introduction of a methyl group at the indole nitrogen. Common methods use methyl iodide or dimethyl carbonate. st-andrews.ac.ukgoogle.com | Often straightforward and high-yielding. N-methylation can improve solubility and metabolic stability. | st-andrews.ac.ukgoogle.com |

| C3-Methylation/Functionalization | Introduction of a methyl or other functional group at the C3 position of the indole. Can be achieved through various methods, including reactions with electrophiles or enzymatic methylation. nih.govnih.gov | The C3 position is often crucial for biological activity. Functionalization allows for fine-tuning of steric and electronic properties. | nih.govnih.gov |

| Pyridine-Indole Coupling | Formation of the bond between the indole and pyridine rings. Typically achieved via transition-metal-catalyzed cross-coupling reactions. | Enables the modular assembly of the core scaffold from readily available starting materials. | google.com |